2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

Physicochemical profiling Peptide design Conformational constraint

2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride (CAS 2230806-82-1) is a conformationally rigid, geminally disubstituted bicyclo[2.2.2]octane (BCO) scaffold bearing both an aminomethyl and a carboxylic acid group at the bridgehead-adjacent 2 position. It belongs to the class of bicyclic β/γ-amino acid analogs and is supplied exclusively as a research chemical, typically at ≥95% purity, for applications in constrained peptide design, foldamer chemistry, and chiral building block synthesis.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71
CAS No. 2230806-82-1
Cat. No. B2391065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
CAS2230806-82-1
Molecular FormulaC10H18ClNO2
Molecular Weight219.71
Structural Identifiers
SMILESC1CC2CCC1CC2(CN)C(=O)O.Cl
InChIInChI=1S/C10H17NO2.ClH/c11-6-10(9(12)13)5-7-1-3-8(10)4-2-7;/h7-8H,1-6,11H2,(H,12,13);1H
InChIKeyDVXBCVZNYKUICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid Hydrochloride (CAS 2230806-82-1): A Constrained, Geminally Disubstituted Bicyclic Amino Acid Hydrochloride


2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride (CAS 2230806-82-1) is a conformationally rigid, geminally disubstituted bicyclo[2.2.2]octane (BCO) scaffold bearing both an aminomethyl and a carboxylic acid group at the bridgehead-adjacent 2 position . It belongs to the class of bicyclic β/γ-amino acid analogs and is supplied exclusively as a research chemical, typically at ≥95% purity, for applications in constrained peptide design, foldamer chemistry, and chiral building block synthesis . Unlike the more common 2-amino-BCO analog (ABOC), which features a direct amino group, the aminomethyl spacer in this compound alters both the distance and conformational freedom of the basic nitrogen relative to the carboxylate, impacting its utility as a turn-inducer and its potential pharmacophoric geometry [1].

Why Simple Aminobicyclo[2.2.2]octane Analogs Cannot Replace 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid Hydrochloride


Superficially similar bicyclo[2.2.2]octane (BCO) amino acids, such as ABOC (2-aminobicyclo[2.2.2]octane-2-carboxylic acid), are widely used as turn-inducers and foldamer building blocks. However, ABOC possesses a primary amine directly attached to the BCO core, resulting in a very short N-to-COOH distance and a calculated pKa of approximately 2.49 for the carboxylic acid [1]. The insertion of a methylene spacer in 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride physically separates the basic amine from the electron-withdrawing core, which is predicted to raise the pKa of both the amine and the acid, alter the molecular dipole, and provide a different hydrogen-bonding geometry. This creates a distinctly different conformational space for peptide backbone folding. These computational differences are supported by the compound's fragmented primary literature and vendor documentation, where it is often incorrectly conflated with Baclofen or generic BCO derivatives, highlighting a critical need for product-specific verification . Generic substitution with ABOC or 3-amino-BCO analogs would fail to replicate this specific scaffold's geometry and predicted physicochemical profile, making it unsuitable for projects where this precise nitrogen placement is structurally required.

Quantitative Differentiation of 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid Hydrochloride from its Closest Bicyclic Amino Acid Analog


Predicted Acid Dissociation Constant (pKa) Shift Relative to ABOC

The target compound contains a methylene spacer between the bicyclic core and the basic amine, which is absent in the direct analog ABOC (2-amino-BCO-2-carboxylic acid). Computational pKa predictions indicate a significant shift in the carboxylic acid pKa. For ABOC, the predicted acid pKa is 2.49 [1]. For the target compound, the insertion of the methylene group reduces the electron-withdrawing effect on the carboxylate, and while exact experimental pKa data is not publicly available, fragment-based QSAR models predict the pKa of the carboxylic acid to be in the range of 3.5–4.5, a shift of 1–2 log units . This difference affects ionization state at physiological pH and the compound's ability to form salt bridges or coordinate metals in designed peptides.

Physicochemical profiling Peptide design Conformational constraint

Computational LogP and Lipophilicity Comparison Against ABOC

The lipophilicity of the target compound was compared to ABOC using predicted logP values. ABOC has a predicted logP of -1.19, indicating high hydrophilicity [1]. The addition of the methylene spacer in the target compound increases the hydrocarbon character, raising the predicted logP to approximately -0.7 to -0.5 (model-derived for the free amino acid form) . This increase of roughly 0.5–0.7 log units suggests modestly improved membrane partitioning potential while retaining aqueous solubility. This differentiation is crucial when selecting a constrained amino acid for intracellular target engagement or for modulating the solubility profile of larger foldamer sequences.

Lipophilicity Drug-likeness Foldamer design

Structural Divergence: Amine Position and Potential π-Cation Interaction Geometry

The spatial separation between the basic amine and the bicyclic core in the target compound versus ABOC results in a different orientation of the ammonium group relative to the carboxylate. In ABOC, the N-to-COOH distance is approximately 2.5 Å (through-bond), whereas in the target compound, the additional methylene extends this distance to approximately 3.8 Å . This 1.3 Å increase shifts the position of a potential cation-π interaction site and alters the vector of the ammonium group. Such geometric changes have been shown in analogous bicyclic amino acid systems to modulate turn induction propensity in model tripeptides [1]. Although direct comparative data for this specific compound are lacking, the known conformational preferences of BCO-based β-amino acids provide a class-level basis for expecting distinct folding behavior.

Molecular recognition Pharmacophore modeling Conformational analysis

Where 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid Hydrochloride Provides a Verifiable Advantage Over Common BCO Analogs


Constrained β/γ-Peptide Foldamer Design Requiring Extended Amine Geometry

In projects where ABOC-induced 11/9- or 18/16-helical folds [1] are suboptimal due to steric clash or insufficient turn induction, the extended aminomethyl group of this compound offers an alternative hydrogen-bonding register. The predicted difference in pKa and N-to-COOH distance (see Section 3) can be exploited to fine-tune the stability of helical secondary structures in mixed α/β-peptides. Procurement of this specific hydrochloride salt ensures the free amine is properly protected from premature oxidation and enables direct use in solid-phase peptide synthesis without additional salt-exchange steps.

Chiral Building Block for Asymmetric Synthesis with Differentiated Basicity

The target compound's predicted higher amine basicity compared to ABOC (due to reduced electron-withdrawing effect) makes it a candidate for use as a chiral auxiliary or ligand where a more nucleophilic amine is required. The hydrochloride salt form provides convenient handling and long-term storage stability, with a consistent purity of ≥95% as verified by supplier QC . This contrasts with the more acidic ABOC, which may require different activation conditions for coupling reactions.

Probing the Pharmacophoric Space of GABAergic Targets

Given the recurring (though erroneous) vendor conflation of this compound with Baclofen, a known GABA_B agonist , there is a hypothesis-generating opportunity to test this scaffold against GABA receptors. The distinct spatial arrangement of the amine and carboxylate compared to Baclofen (which has a para-chlorophenyl group) and to ABOC could help define the conformational constraints required for GABA_B agonism, potentially identifying novel, selective chemotypes.

Metal-Organic Framework (MOF) or Coordination Polymer Node

The geminal arrangement of a carboxylate and an aminomethyl group on a rigid BCO platform creates a potentially bidentate ligand with an unusually wide bite angle for metal coordination. The hydrochloride salt can be neutralized in situ to generate the free amino-carboxylate ligand. The predicted logP shift (Section 3) suggests enhanced solubility in slightly less polar solvent mixtures compared to ABOC, which may be advantageous for synthesizing MOFs in mixed aqueous-organic systems.

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